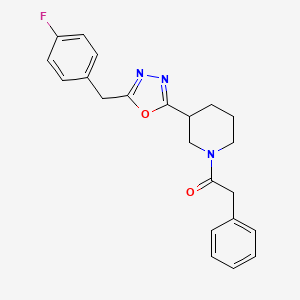
1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone represents a novel class of bioactive molecules that incorporate a piperidine moiety, an oxadiazole ring, and a fluorobenzyl group. This unique structural composition suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its ability to interact with biological systems.
- Oxadiazole Ring : A five-membered heterocyclic compound that has shown significant biological activity, particularly in anticancer and antimicrobial applications.
- Fluorobenzyl Group : The presence of the fluorine atom enhances the electronic properties of the molecule, potentially increasing its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives often exhibit significant anticancer properties. For instance, a study focusing on 1,2,4-oxadiazole derivatives demonstrated their effectiveness against various human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of the oxadiazole ring in our compound may similarly contribute to its anticancer potential.
Antimicrobial Properties
Compounds containing oxadiazole structures have also been evaluated for antimicrobial activity. For example, derivatives have shown moderate to high efficacy against various bacterial strains and fungi . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects.
The mechanism by which this compound exerts its biological effects likely involves:
- Target Interaction : The oxadiazole ring may facilitate binding to specific enzymes or receptors involved in cancer proliferation or microbial resistance.
- Modulation of Signaling Pathways : By interacting with molecular targets, the compound could modulate key signaling pathways that regulate cell growth and survival.
Synthesis and Evaluation
Recent studies have synthesized various oxadiazole derivatives and evaluated their biological activities. For instance:
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| 7a | Anticancer | 12.5 | MCF-7 |
| 7b | Antimicrobial | 15.0 | E. coli |
| 7c | Antifungal | 10.0 | C. albicans |
These compounds were synthesized using methods similar to those proposed for our target compound, emphasizing the importance of structural modifications in enhancing biological activity .
Propiedades
IUPAC Name |
1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-19-10-8-17(9-11-19)13-20-24-25-22(28-20)18-7-4-12-26(15-18)21(27)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18H,4,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCDELJBOKYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













